Dexamethasone Phosphate Bisulfate Adduct Sodium Salt

Description

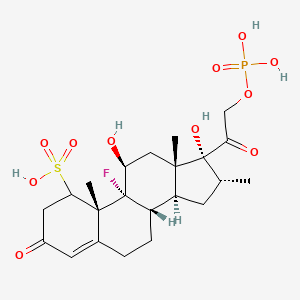

Dexamethasone Phosphate Bisulfate Adduct Sodium Salt is a derivative of dexamethasone, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressant properties. This compound is often utilized in pharmaceutical research and development due to its enhanced stability and solubility compared to dexamethasone alone .

Properties

Molecular Formula |

C22H32FO11PS |

|---|---|

Molecular Weight |

554.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-17-(2-phosphonooxyacetyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-1-sulfonic acid |

InChI |

InChI=1S/C22H32FO11PS/c1-11-6-15-14-5-4-12-7-13(24)8-18(36(31,32)33)20(12,3)21(14,23)16(25)9-19(15,2)22(11,27)17(26)10-34-35(28,29)30/h7,11,14-16,18,25,27H,4-6,8-10H2,1-3H3,(H2,28,29,30)(H,31,32,33)/t11-,14+,15+,16+,18?,19+,20-,21+,22+/m1/s1 |

InChI Key |

NTHLZRNOWLQBHH-WOMHDEPPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC([C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C)S(=O)(=O)O |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)CC(C4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dexamethasone Phosphate Bisulfate Adduct Sodium Salt involves the reaction of dexamethasone with phosphoric acid and sodium bisulfate under controlled conditions . The reaction typically occurs in an aqueous medium, where dexamethasone is first phosphorylated to form dexamethasone phosphate. This intermediate is then reacted with sodium bisulfate to form the final adduct .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to optimize yield and minimize impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.